An In-depth Technical Guide to 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. This molecule incorporates two key pharmacophores: the nicotinic acid backbone, a well-established motif in medicinal chemistry, and a tetrahydrofuran (THF) moiety, which is increasingly recognized for its favorable influence on pharmacokinetic properties.[1][2][3] While specific literature on this exact compound is sparse, this guide synthesizes established principles of organic chemistry and medicinal chemistry to provide a robust theoretical framework for its study and utilization. We will delve into a proposed synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential as a novel therapeutic agent.
Introduction: The Rationale for a Novel Nicotinic Acid Derivative
Nicotinic acid, or niacin (Vitamin B3), and its derivatives are a cornerstone in the treatment of dyslipidemia and have a broad spectrum of pharmacological activities.[4][5][6][7] The pyridine-3-carboxylic acid structure is a versatile scaffold that allows for extensive chemical modification to modulate its biological effects.[8][9][10] The introduction of a substituent at the 2-position can significantly alter the electronic and steric properties of the molecule, influencing its receptor binding and metabolic stability.
The tetrahydrofuran (THF) ring is a prevalent feature in numerous natural products and FDA-approved drugs.[1][2][3][11] Its inclusion in a molecule can enhance solubility, improve metabolic stability, and provide a three-dimensional structure that can lead to more specific interactions with biological targets.[12] The combination of the nicotinic acid core with a THF ether linkage at the 2-position in 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid presents an intriguing candidate for drug discovery, potentially offering a modified pharmacokinetic profile and novel biological activities.
Proposed Synthesis and Mechanistic Insights
The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common method for the preparation of 2-alkoxynicotinic acid derivatives.[13]
Synthetic Workflow
The proposed synthetic route involves a two-step process starting from commercially available 2-chloronicotinic acid and (R)- or (S)-3-hydroxytetrahydrofuran.
Caption: Proposed two-step synthesis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid.
Detailed Experimental Protocol
Step 1: Synthesis of the intermediate ester
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To a solution of 3-hydroxytetrahydrofuran (1.1 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).
-
Stir the resulting suspension at room temperature for 30 minutes to form the corresponding alkoxide.
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Add a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the intermediate ester.
Step 2: Saponification to the final product
-
Dissolve the intermediate ester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid.
Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical and spectroscopic properties of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. These are theoretical values based on the known properties of nicotinic acid and tetrahydrofuran derivatives.[5][14][15]
| Property | Predicted Value |
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 150-170 °C (estimated) |
| Solubility | Soluble in polar organic solvents (DMSO, MeOH), sparingly soluble in water |
| pKa | 4.0 - 5.0 (for the carboxylic acid) |
| ¹H NMR (DMSO-d6, 400 MHz) | δ 8.2-8.4 (m, 2H, pyridine), 7.2-7.4 (m, 1H, pyridine), 5.1-5.3 (m, 1H, O-CH-THF), 3.7-4.0 (m, 4H, THF), 2.0-2.3 (m, 2H, THF) |
| ¹³C NMR (DMSO-d6, 100 MHz) | δ 165-167 (C=O), 160-162 (C-O pyridine), 150-152 (N=C-H), 140-142 (C-H pyridine), 120-122 (C-COOH), 115-117 (C-H pyridine), 78-80 (O-CH THF), 68-70 (O-CH2 THF), 30-32 (CH2 THF) |
| IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch, carboxylic acid), 2950-2850 (C-H stretch), 1700-1720 (C=O stretch), 1600-1580 (C=C, C=N stretch), 1250-1200 (C-O stretch, ether) |
| Mass Spectrometry (ESI-) | m/z 208.06 [M-H]⁻ |
Potential Applications and Future Directions
The unique structural combination of a nicotinic acid core and a tetrahydrofuran moiety suggests several potential therapeutic applications for 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid.
Cardiovascular and Metabolic Diseases
Building upon the well-established lipid-modifying effects of nicotinic acid, this derivative could offer an improved therapeutic window.[4][6][7] The THF group may modulate the interaction with the nicotinic acid receptor (GPR109A), potentially reducing the flushing effect that often limits patient compliance.[6] Furthermore, the altered pharmacokinetic profile could lead to a more sustained therapeutic effect on HDL, LDL, and triglyceride levels.
Oncology
Nicotinic acid derivatives have been investigated as inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy.[16] The unique stereochemistry and polarity of the THF ring could lead to novel interactions within the binding pocket of HIF-1α or other cancer-related targets.
Neurological Disorders
The role of nicotinic acid in neuronal health is an active area of research.[17] The blood-brain barrier permeability of this novel derivative should be investigated, as the THF moiety may facilitate its entry into the central nervous system, opening up possibilities for the treatment of neurodegenerative diseases.
Conclusion
2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic exploration. The convergence of the well-regarded nicotinic acid scaffold with the favorable properties of the tetrahydrofuran ring warrants further investigation by researchers in medicinal chemistry and drug development. The proposed synthetic route is robust and relies on well-established chemical transformations, making the compound accessible for further study. Future research should focus on the stereoselective synthesis of the (R) and (S) enantiomers to probe the impact of stereochemistry on biological activity.
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